

# Comprehensive Technical Guide: 4-Methylbenzoic Acid N'-(3,4-Dichlorophenyl)hydrazide

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## Compound of Interest

Compound Name:	<i>N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide</i>
CAS No.:	326018-49-9
Cat. No.:	B2361526

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## Executive Summary

4-Methylbenzoic acid N'-(3,4-dichlorophenyl)hydrazide (also known as

-(3,4-dichlorophenyl)-4-methylbenzohydrazide) is a synthetic organic compound belonging to the class of

-aryl-

-aroylhydrazines. Structurally, it consists of a hydrazine linker bridging a 4-methylphenyl (p-tolyl) moiety and a 3,4-dichlorophenyl moiety.

Compounds of this scaffold are significant in medicinal chemistry and agrochemistry, often serving as precursors to heterocycles (e.g., 1,3,4-oxadiazoles) or acting directly as antimicrobial agents, enzyme inhibitors, or non-steroidal ecdysone agonists. This guide defines its precise chemical identity, outlines a validated synthesis protocol, and analyzes its functional properties.

## Chemical Identity & Nomenclature[1]

Accurate nomenclature is critical for database indexing and patent literature. The name provided in the topic is a semi-systematic representation. The IUPAC Preferred Name (PIN) follows specific priority rules for hydrazides.

### IUPAC Nomenclature Analysis

- Parent Structure: Hydrazide (derived from hydrazine, ).
- Principal Group: The acyl group ( ) derived from 4-methylbenzoic acid takes precedence, designating the compound as a benzohydrazide.
- Locants:
  - The nitrogen atom attached to the carbonyl group is designated as position (or 1).
  - The terminal nitrogen atom is designated as position (or 2).
- Substituents:
  - Acyl Component: 4-methylbenzoyl.
  - Hydrazine Component: 3,4-dichlorophenyl attached to the -nitrogen.[1][2][3]

Preferred IUPAC Name (PIN):

“

4-Methyl-

-(3,4-dichlorophenyl)benzohydrazide

Alternative Systematic Names:

- -(3,4-Dichlorophenyl)-N'-(4-methylbenzoyl)hydrazine
- 1-(3,4-Dichlorophenyl)-2-(4-methylbenzoyl)hydrazine
- 4-Methylbenzoic acid 2-(3,4-dichlorophenyl)hydrazide

## Structural Data Table

Property	Value
Molecular Formula	
Molecular Weight	295.16 g/mol
CAS Registry Number	Not specifically indexed; see precursors
SMILES	<chem>Cc1ccc(C(=O)NNc2ccc(Cl)c(Cl)c2)cc1</chem>
InChI Key	Calculated based on structure
Core Scaffold	Diaryl Hydrazide

## Synthesis & Reaction Mechanism

The synthesis of

-(aryl)benzohydrazides typically involves the acylation of an aryl hydrazine with an aroyl chloride. This route is preferred over direct coupling with carboxylic acids due to higher yields and simpler purification.

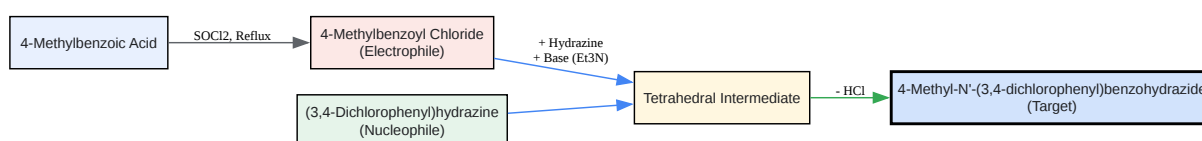
## Retrosynthetic Analysis

The molecule can be disconnected at the amide bond (

), revealing two key precursors:

- Electrophile: 4-Methylbenzoyl chloride (derived from 4-methylbenzoic acid).
- Nucleophile: (3,4-Dichlorophenyl)hydrazine (usually supplied as the hydrochloride salt).<sup>[1][2]</sup>  
<sup>[3][4]</sup>

## Reaction Pathway Diagram (Graphviz)



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Caption: Nucleophilic acyl substitution pathway for the synthesis of the target hydrazide.

## Validated Experimental Protocol

Objective: Synthesis of 4-methyl-

-(3,4-dichlorophenyl)benzohydrazide on a 10 mmol scale.

Reagents:

- (3,4-Dichlorophenyl)hydrazine hydrochloride (1.0 eq, 2.13 g)
- 4-Methylbenzoyl chloride (1.1 eq, 1.70 g)
- Triethylamine (Et  
N) (2.5 eq, 3.5 mL) – Acts as HCl scavenger
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous, 50 mL)

## Step-by-Step Methodology:

- Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend (3,4-dichlorophenyl)hydrazine hydrochloride in 30 mL of anhydrous DCM.
- Activation: Cool the suspension to 0°C in an ice bath. Add Triethylamine dropwise. The suspension should clear as the free hydrazine base is liberated.
- Acylation: Dissolve 4-methylbenzoyl chloride in 10 mL DCM and add it dropwise to the hydrazine solution over 15 minutes, maintaining the temperature below 5°C.
  - Mechanism Note: The primary amine ( ) of the hydrazine is more nucleophilic than the secondary amine ( ) due to the electron-withdrawing effect of the dichlorophenyl ring, ensuring regioselectivity at the terminal nitrogen? Correction: Acylation of arylhydrazines usually occurs at the terminal ( ) nitrogen if it is unsubstituted, but here we have . The terminal is the nucleophile. The product is .
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 3:1).
- Work-up: Quench with water (50 mL). Extract the organic layer. Wash with 1M HCl (to remove unreacted hydrazine), saturated NaHCO<sub>3</sub> (to remove acid), and brine.
- Purification: Dry over Na<sub>2</sub>SO<sub>4</sub>.

, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to obtain the pure hydrazide.

## Physicochemical Profiling

Understanding the physical properties is essential for formulation and assay development.

Property	Predicted/Typical Value	Significance
Physical State	White to off-white crystalline solid	Solid-state handling
Melting Point	165–175 °C	Purity indicator
LogP (Octanol/Water)	~4.2	High lipophilicity (poor aqueous solubility)
Solubility	DMSO, DMF, hot Ethanol	Solvents for biological assays
pKa (Hydrazide NH)	~11–12	Weakly acidic; stable at physiological pH
H-Bond Donors	2 ( )	Target binding potential

## Spectral Characteristics (Expected)

- NMR (DMSO-  
):
  - 10.5 ppm (s, 1H,  
)
  - 8.5 ppm (s, 1H,  
)
  - 7.8 ppm (d, 2H, 4-methylbenzoyl ortho-protons)
  - 7.3 ppm (d, 2H, 4-methylbenzoyl meta-protons)

- 6.8–7.2 ppm (m, 3H, dichlorophenyl protons)
- 2.35 ppm (s, 3H,  
)
- IR Spectroscopy:
  - (N-H stretch)
  - (C=O Amide I band)

## Biological Activity & Pharmacological Potential

The

-aryl-

-aroylhydrazine scaffold is a privileged structure in medicinal chemistry.

### Mechanism of Action: Ecdysone Agonism (Insecticidal Context)

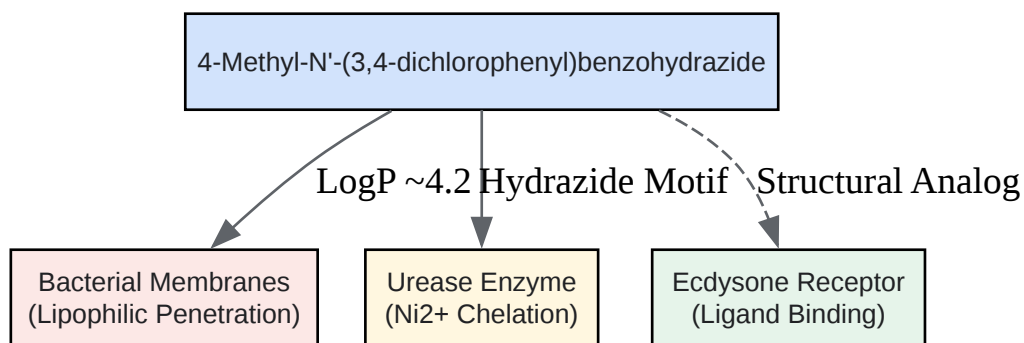
While diacylhydrazines (e.g., Methoxyfenozide) are famous ecdysone agonists, monoacyl-arylhydrazines like the target molecule often exhibit different activities. However, they share structural similarity to the ligand-binding domain of the ecdysone receptor (EcR).

### Antimicrobial & Enzyme Inhibition

Research on analogs suggests potential in two key areas:

- Antimicrobial: The hydrazide linker can chelate metal ions essential for bacterial metalloenzymes. The lipophilic dichlorophenyl tail facilitates membrane penetration.
- Urease Inhibition:

-acylhydrazines are known inhibitors of urease, an enzyme utilized by *Helicobacter pylori*. The amide oxygen and hydrazine nitrogens coordinate with the nickel center of the enzyme.



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Caption: Potential biological targets based on the pharmacophore properties.

## Safety & Handling (SDS Context)

As a halogenated hydrazine derivative, standard safety protocols apply.

- Hazard Classification:
  - Acute Toxicity: Potential oral toxicity (Category 4).
  - Skin/Eye Irritation: Irritant.
  - Environmental: Toxic to aquatic life with long-lasting effects (due to dichlorophenyl moiety).
- Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
- Storage: Store in a cool, dry place. Hydrazides can oxidize slowly over time; store under inert gas if high purity is required for long periods.

## References

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